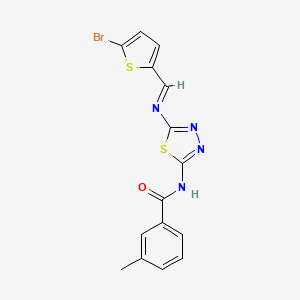

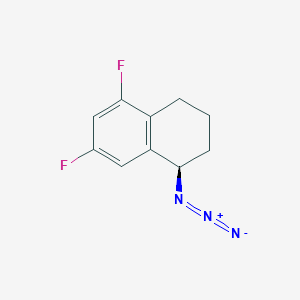

![molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0](/img/structure/B2829297.png)

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structures of some complexes based on similar compounds were determined by single-crystal X-ray diffraction analysis . The binuclear complexes are isostructural. The two metal ions of each complex show different coordination environments .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Imidazo[1,5-a]pyridine derivatives exhibit promising pharmacological activities. Researchers have explored their potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs. The unique structural features of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone make it an attractive scaffold for designing novel pharmaceutical compounds. Its interactions with biological targets and potential therapeutic applications warrant further investigation .

Optoelectronic Devices and Luminescent Materials

The conjugated system in imidazo[1,5-a]pyridine derivatives contributes to their luminescent properties. These compounds can serve as emitters in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. Researchers have explored their use in confocal microscopy and imaging due to their fluorescence properties. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could play a role in developing advanced optoelectronic materials .

Materials Science and Surface Modification

Functionalized imidazo[1,5-a]pyridines can be incorporated into polymers, coatings, and nanomaterials. Their presence enhances material properties such as stability, adhesion, and conductivity. Researchers have investigated the use of these derivatives for surface modification, corrosion protection, and catalysis. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may contribute to innovative material design .

Agrochemicals and Crop Protection

Imidazo[1,5-a]pyridine-based compounds have been explored as agrochemicals due to their pesticidal and herbicidal activities. Their mode of action involves disrupting key biological processes in pests and weeds. Researchers have synthesized derivatives with improved selectivity and reduced environmental impact. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could contribute to sustainable crop protection strategies .

Antibacterial Agents and Infectious Disease Research

Recent studies highlight the antibacterial potential of imidazo[1,5-a]pyridine analogues. These compounds exhibit activity against Mycobacterium tuberculosis (TB) and other bacterial pathogens. Researchers have investigated their mechanisms of action and explored their use in drug-resistant TB treatment. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may play a role in combating infectious diseases .

Coordination Chemistry and Metal Complexes

The nitrogen-rich imidazo[1,5-a]pyridine scaffold readily forms coordination complexes with transition metals. These complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior. Researchers have explored their use in molecular sensors and catalysts. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could serve as a ligand in metal coordination chemistry .

Wirkmechanismus

Target of Action

Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .

Eigenschaften

IUPAC Name |

2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDIBCIERXEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

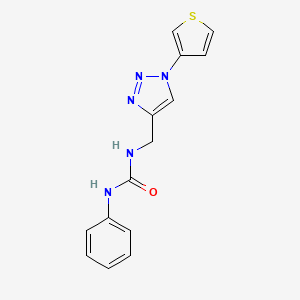

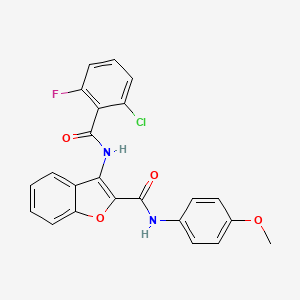

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

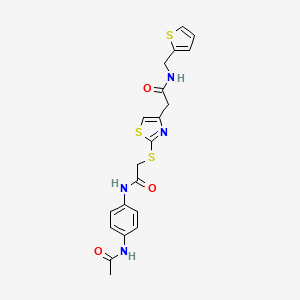

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

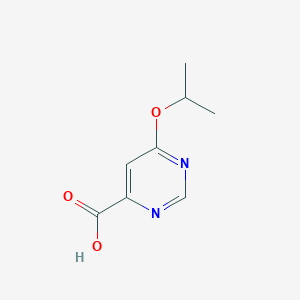

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

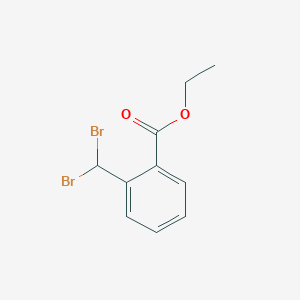

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)